3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
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Overview
Description
3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, a methyl group, and a tetrahydrobenzo[c]furo[2,3-f]chromen-7-one core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 7-hydroxy-4-methylcoumarin with biphenyl-4-carbaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired furochromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
Compared to similar compounds, 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one stands out due to its unique combination of structural features, such as the biphenyl group and the tetrahydrobenzo[c]furo[2,3-f]chromen-7-one core.
Properties
Molecular Formula |
C28H22O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-methyl-3-(4-phenylphenyl)-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
InChI |
InChI=1S/C28H22O3/c1-17-15-24-26(21-9-5-6-10-22(21)28(29)31-24)27-25(17)23(16-30-27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-4,7-8,11-16H,5-6,9-10H2,1H3 |
InChI Key |
YGURITIGRJRAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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